molecular formula C5H5NO2 B1624010 Tetrahydro-2-oxo-3-furancarbonitrile CAS No. 27512-26-1

Tetrahydro-2-oxo-3-furancarbonitrile

Cat. No.: B1624010
CAS No.: 27512-26-1
M. Wt: 111.1 g/mol
InChI Key: WYTQEBFRBDRPOE-UHFFFAOYSA-N
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Description

Tetrahydro-2-oxo-3-furancarbonitrile is a highly reactive organic compound with extensive applications in pharmaceuticals, agrochemicals, and other industries.

Biochemical Analysis

Biochemical Properties

Tetrahydro-2-oxo-3-furancarbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with certain heterocyclic organic compounds, which are crucial in chemical synthesis . The nature of these interactions often involves the formation of stable complexes, which can influence the reactivity and stability of the compound.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes, leading to changes in cellular behavior and function . These effects are crucial in understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, further influencing cellular processes . The compound’s ability to form stable complexes with other molecules is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective . Understanding these dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, which influence its localization and accumulation within cells . These interactions are crucial for understanding its cellular effects and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a significant role in its localization

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydro-2-oxo-3-furancarbonitrile can be synthesized through various methods. One common approach involves the reaction of furfural with hydroxylamine hydrochloride to form furfural oxime, which is then cyclized to produce the desired compound . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like sodium acetate.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-2-oxo-3-furancarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tetrahydro-2-oxo-3-furancarbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for developing bioactive compounds with potential therapeutic properties. In medicine, it is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities. Additionally, in the industry, it is utilized in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to tetrahydro-2-oxo-3-furancarbonitrile include other furan derivatives such as furfural, 5-hydroxymethylfurfural, and 2,5-furandicarboxylic acid . These compounds share a common furan ring structure but differ in their functional groups and reactivity.

Uniqueness: What sets this compound apart from these similar compounds is its unique combination of a nitrile group and a furan ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-oxooxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c6-3-4-1-2-8-5(4)7/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTQEBFRBDRPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408471
Record name Tetrahydro-2-oxo-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27512-26-1
Record name Tetrahydro-2-oxo-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxooxolane-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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